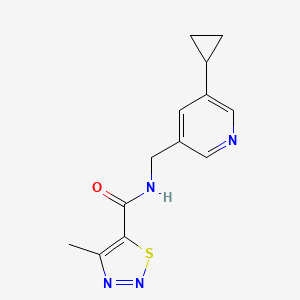

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide resulted in a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . Similar reactions with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . For example, Lansoprazole sulphide, a compound with a similar trifluoroethoxy group, crystallizes in the triclinic space group P-1 with two molecules in the asymmetric part of the unit cell .Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine” were not found, the synthesis process mentioned above suggests that it can participate in reactions with substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Pyridazine Derivatives in Medicinal Chemistry

Pyridazine derivatives are known for their diverse pharmacological properties. Studies have identified these compounds as having antitumor, antibacterial, analgesic, and diuretic activities, among others. They have been recognized as selective inhibitors for various enzymes and receptors, which indicates their potential in designing drugs aimed at specific targets within the human body. This broad spectrum of biological activity makes pyridazine derivatives, including potentially 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine, valuable scaffolds in drug development (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018; Amanda Garrido et al., 2021).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Development

The review on heterocyclic N-oxide molecules, which includes pyridazine N-oxides, highlights their importance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, serving as catalysts in asymmetric synthesis, and as intermediates in the synthesis of compounds with anticancer, antibacterial, and anti-inflammatory activities. This suggests that 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine could have applications in the synthesis of biologically active molecules or as a ligand in catalytic processes (Dongli Li et al., 2019).

Pyrimidines and Pyrazines: Structural Analogues with Significant Bioactivity

While not directly analogous, pyrimidines and pyrazines, like pyridazines, are heterocyclic compounds with significant biological activities. Reviews on these compounds have emphasized their roles in drug discovery, showing activities such as anti-inflammatory, antimicrobial, and antitumor effects. This underscores the potential of structurally similar compounds, including 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine, in contributing to the development of new therapeutic agents with diverse biological activities (H. Rashid et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to lansoprazole , a well-known proton pump inhibitor (PPI) used to reduce stomach acid . Therefore, it’s plausible that this compound might also target the H+/K+ ATPase enzyme, which is responsible for gastric acid secretion.

Mode of Action

Based on its structural similarity to lansoprazole , it may also act as a proton pump inhibitor. PPIs work by irreversibly blocking the H+/K+ ATPase enzyme system of the gastric parietal cell. This effectively inhibits the final step of gastric acid production, thereby reducing gastric acidity.

Biochemical Pathways

If it acts similarly to lansoprazole, it would affect the gastric acid secretion pathway by inhibiting the h+/k+ atpase enzyme . This inhibition disrupts the movement of protons into the stomach, thereby reducing gastric acidity and providing relief from acid-related diseases.

Pharmacokinetics

Considering its structural similarity to lansoprazole , it might have similar pharmacokinetic properties. Lansoprazole is well absorbed in the stomach and is extensively metabolized in the liver. Its bioavailability is significantly influenced by the acidic environment of the stomach.

Result of Action

Some benzimidazole derivatives associated with the pyridine framework, which this compound is part of, have shown moderate antitumor activity . More research is needed to confirm the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption and efficacy of the compound. Furthermore, factors such as temperature and humidity can impact the stability of the compound .

Propriétés

IUPAC Name |

3-methyl-6-(2,2,2-trifluoroethoxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-5-2-3-6(12-11-5)13-4-7(8,9)10/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWIDQLNPKPZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(2,2,2-trifluoroethoxy)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

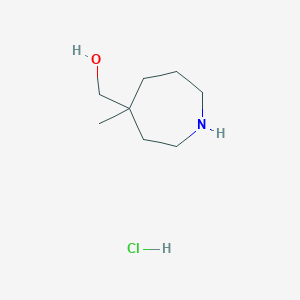

![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)

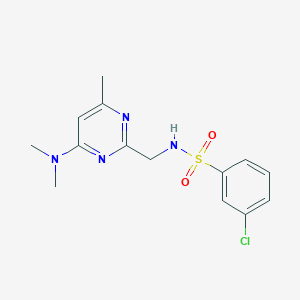

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)

amine](/img/structure/B2939974.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)